Product packaging for Belactin B(Cat. No.:)

Belactin B

Cat. No.: B1251736
M. Wt: 515 g/mol
InChI Key: SRGRXFNSFPMPCM-XPGUQQHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belactin B is a serine carboxypeptidase inhibitor originally isolated from the fermentation broth of Saccharopolyspora sp. MK19-42F6 . This compound demonstrates highly specific inhibitory activity towards carboxypeptidase Y (CP-Y), with an inhibition constant (Ki) of 0.27 µM . Its mechanism involves the beta-lactone structure within its molecular composition, which confers specific inhibitory properties compared to other similar inhibitors like ebelactones A, B, and esterastin . This compound does not exhibit significant inhibitory effects on esterase or lipase at 100 µg/mL, highlighting its selectivity for specific peptidases . Initial biological screening has indicated that this compound has low toxicity and shows no antimicrobial activity at 100 µg/mL, making it a specialized tool for enzymatic research . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClN2O9 B1251736 Belactin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31ClN2O9

Molecular Weight

515 g/mol

IUPAC Name

5-chloro-N-[4-methyl-4-(3-methyl-4-oxooxetan-2-yl)-3-oxopentan-2-yl]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzamide

InChI

InChI=1S/C23H31ClN2O9/c1-9-19(35-22(9)33)23(3,4)18(31)10(2)25-20(32)12-7-11(24)5-6-13(12)26-21-17(30)16(29)15(28)14(8-27)34-21/h5-7,9-10,14-17,19,21,26-30H,8H2,1-4H3,(H,25,32)/t9?,10?,14-,15-,16+,17-,19?,21-/m1/s1

InChI Key

SRGRXFNSFPMPCM-XPGUQQHHSA-N

Isomeric SMILES

CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C=CC(=C2)Cl)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C=CC(=C2)Cl)NC3C(C(C(C(O3)CO)O)O)O

Synonyms

4-(3-((2-(beta-glucopyranosylamino)-5-chlorobenzoyl)amino)-1,1-dimethyl-2-oxobutyl)-3-methyl-2-oxetanone
belactin B

Origin of Product

United States

Discovery, Isolation, and Microbial Origin

Microbial Source Identification

Belactin B, along with Belactin A, originates from a specific microbial source, underscoring the importance of microorganisms in natural product discovery.

The primary producer organism for this compound is Saccharopolyspora sp. MK19-42F6 nih.govmdpi.combikaken.or.jpbikaken.or.jpu-tokyo.ac.jp. This strain was identified through taxonomic studies and classified as an actinomycete u-tokyo.ac.jp. While some references also associate its production with Streptomyces erythraeus, Saccharopolyspora sp. MK19-42F6 is consistently cited as the direct producer mdpi.com.

Actinomycetes, belonging to the phylum Actinobacteria, represent a significant and diverse group within the bacterial domain nih.gov. These Gram-positive bacteria are characterized by their high guanine-cytosine (G+C) content in their DNA nih.gov. Actinomycetes are globally recognized as prolific producers of a wide array of bioactive secondary metabolites, playing a pivotal role in drug discovery efforts nih.govnih.govntu.edu.sgmdpi.commdpi.com.

Their importance in medicine is profound, as they account for a substantial percentage of natural product-derived antimicrobial drugs and clinically utilized antibiotics nih.govntu.edu.sgmdpi.comresearchgate.net. For instance, Streptomyces species, a dominant genus within actinomycetes, constitute approximately 90% of the total actinomycete population in most soils and are major producers of secondary metabolites nih.govmdpi.comresearchgate.net. The genus Saccharopolyspora, to which the this compound producer belongs, is also known for generating significant natural products, such as erythromycin (B1671065) researchgate.net. The vast biosynthetic potential of actinomycetes continues to make them a valuable target for exploring novel compounds with therapeutic applications biorxiv.org.

Isolation and Purification Methodologies

The isolation and purification of this compound involve a series of sophisticated techniques aimed at separating the compound from the complex fermentation broth.

The initial step in the purification of Belactins A and B from the fermentation broth involved extraction methods nih.govtandfonline.com. The fermentation broth was first filtered, and the resulting mycelia were extracted with methanol (B129727) tandfonline.com. This methanol extract was then combined with the filtrate, and the mixture subsequently underwent ethyl acetate (B1210297) extraction nih.govtandfonline.comresearchgate.net. This solvent extraction step is crucial for partitioning the desired compounds based on their solubility properties.

Following extraction, multiple chromatographic steps were employed to achieve the purification of Belactins A and B nih.govu-tokyo.ac.jptandfonline.com.

Silica (B1680970) gel chromatography was a fundamental and recurring technique in the purification process of this compound nih.govu-tokyo.ac.jptandfonline.comresearchgate.nettandfonline.com. The residue obtained from the ethyl acetate extract was subjected to a primary silica gel column chromatography tandfonline.com. Elution was performed using a gradient of chloroform-methanol mixtures, starting with higher proportions of chloroform (B151607) and gradually increasing methanol (e.g., 100:1, 50:1, 30:1, then 10:1) tandfonline.com.

For further refinement, fractions containing Belactin A (and presumably this compound, given their co-occurrence) were subjected to additional silica gel column chromatography tandfonline.com. In this secondary step, the column was washed with toluene-ethyl acetate mixtures (e.g., 20:1, then 10:1), and the active fractions were subsequently eluted with toluene-ethyl acetate (6:1) tandfonline.com. Preparative silica gel thin-layer chromatography (TLC) was also utilized for purifying derivatives of Belactin A, employing solvent systems such as chloroform:methanol (3:1) and toluene:ethyl acetate (2:1) tandfonline.com. These sequential chromatographic steps are essential for achieving high purity of this compound.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in determining the structure of Belactin B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed, including proton-proton correlation spectroscopy (¹H-¹H COSY) and heteronuclear multiple bond correlation (HMBC) awi.de. These techniques were instrumental in establishing the connectivity between atoms within the molecule.

Specific carbon chemical shifts for the substituted aromatic carbons of this compound were identified through HMBC analysis. These include C-2' at δ 115.2 ppm, C-3' at δ 147.5 ppm, and C-6' at δ 121.0 ppm awi.de. The positions of the amino group and the chlorine atom within the benzoic acid moiety were deduced from the chemical shifts of aromatic carbons at δ 147.4 (C-3') and δ 121.0 (C-6'), respectively awi.de.

While comprehensive ¹H and ¹³C NMR data for this compound were utilized in its structure determination, the full tabulated data are not detailed in the provided snippets. However, ¹H NMR data for Belactin A and its derivative, N-acetylbelactin A, have been reported, providing insights into related structural features tandfonline.com.

Table 1: Selected Carbon-13 NMR Chemical Shifts for this compound

Carbon PositionChemical Shift (δ, ppm)
C-2'115.2
C-3'147.5
C-6'121.0

Advanced Structural Determination Methods

For the precise determination of the three-dimensional structure and absolute configuration, X-ray diffraction analysis was performed on Belactin A, an analogue of this compound tandfonline.com. This technique is crucial for obtaining unambiguous proof of the exact arrangement of atoms in a crystalline compound, including its stereochemistry nih.gov. The crystal X-ray diffraction analysis of Belactin A was performed using a Rigaku AFC5R diffractometer tandfonline.com. This analysis provided a detailed molecular structure, confirming key features and connectivity tandfonline.com.

The absolute configuration of Belactin A was rigorously determined through crystal X-ray diffraction analysis tandfonline.com. This analysis established the absolute structure of Belactin A as (2R,3S)-2-{(3S)-3-[(2-amino-5-chlorophenyl)carboxamido]-1,1-dimethyl-2-oxobutyl}-3-methyl-4-oxooxetane tandfonline.com. This determination is vital for understanding the biological activity and stereospecific interactions of Belactin A and provides a strong basis for inferring the stereochemical relationships within the Belactin family of compounds.

Biosynthesis and Chemoenzymatic Synthesis

Proposed Biosynthetic Pathways of Belactin B

While the precise and detailed biosynthetic pathway for this compound has not been extensively elucidated or published in the readily available scientific literature, its complex structure suggests a multi-modular enzymatic assembly, characteristic of natural products from actinomycetes. Given its structural features, the biosynthesis of this compound likely involves elements of:

Polyketide Synthesis (PKS): The highly oxygenated and branched carbon backbone, including the β-lactone ring and the dimethyl-2-oxobutyl moiety, often points to polyketide origins. Polyketides are assembled from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA) through iterative condensation reactions catalyzed by polyketide synthases.

Non-Ribosomal Peptide Synthesis (NRPS): The presence of the benzamide (B126) linkage and the amino acid-derived fragments (such as the chlorinated aminobenzoic acid part) suggests involvement of non-ribosomal peptide synthetases. NRPS enzymes assemble peptides from amino acid building blocks, which can be modified and incorporated into larger natural product scaffolds.

Hybrid Pathways: Many complex natural products from actinomycetes are synthesized via hybrid PKS-NRPS pathways, where modules from both systems work cooperatively to construct intricate molecular architectures. This could account for the combined polyketide-like and peptide-like features of this compound.

Tailoring Reactions: The chlorination of the benzoyl moiety and the glycosylation with a β-glucopyranosyl group are typical post-assembly modifications catalyzed by specific tailoring enzymes. These modifications introduce structural diversity and often play a crucial role in the compound's biological activity.

The biosynthesis of Belactin A, a closely related compound also produced by Saccharopolyspora sp. MK19-42F6, differs from this compound by the absence of the β-glucopyranosylamino group, suggesting a late-stage glycosylation step in the this compound pathway. nih.gov

Enzymatic Components and Mechanistic Insights in this compound Biosynthesis

Although specific enzymes responsible for each step in this compound's biosynthesis are not explicitly identified in current public domain information, general principles of natural product biosynthesis in actinomycetes provide insights into the types of enzymatic machinery likely involved.

The assembly of the core structure would typically be facilitated by large multi-enzyme complexes. These could include:

Polyketide Synthases (PKSs): Responsible for the iterative condensation of acyl-CoA units and the formation of the carbon skeleton. These enzymes often contain multiple catalytic domains (e.g., acyltransferase, ketosynthase, dehydratase, ketoreductase, enoyl reductase, acyl carrier protein).

Non-Ribosomal Peptide Synthetases (NRPSs): Involved in the activation and condensation of amino acid precursors. NRPS modules typically contain adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for carrying activated intermediates, and condensation (C) domains for peptide bond formation.

Tailoring Enzymes: A diverse array of enzymes would then modify the nascent scaffold. These include:

Halogenases: For the site-specific chlorination of the benzoyl ring.

Glycosyltransferases: For the attachment of the β-glucopyranosyl moiety to the amino group, as seen in this compound but not Belactin A. nih.gov

Oxidoreductases and Cyclases: For forming the β-lactone ring and other cyclization events. The formation of strained rings like β-lactones often involves specific cyclases or enzymatic cascades.

The precise order of these enzymatic steps, including the timing of chlorination, β-lactone formation, and glycosylation, would define the full biosynthetic pathway. Further research, potentially involving genomic analysis of Saccharopolyspora sp. MK19-42F6 and biochemical characterization of putative biosynthetic enzymes, would be necessary to fully elucidate these mechanistic insights.

Biomimetic and Chemoenzymatic Synthetic Approaches

As of current literature, specific biomimetic or chemoenzymatic total syntheses of this compound are not widely reported. However, these synthetic strategies offer powerful avenues for accessing complex natural products and their analogs.

Biomimetic Synthesis aims to mimic proposed biological pathways in a laboratory setting, often leveraging cascade reactions or key transformations observed in nature. This approach can be highly efficient, as it capitalizes on the inherent reactivity and selectivity of intermediates. For instance, biomimetic syntheses have been successfully applied to other complex natural products, such as the oxidative dimerization reactions used to synthesize balsaminone A and ellagic acid, or bioinspired skeletal reorganizations for compounds like rubriflordilactone B and discorhabdin B. nih.govresearchgate.netchemrxiv.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov If the detailed biosynthetic pathway of this compound were to be fully elucidated, it could inspire a biomimetic synthetic route, potentially leading to a more efficient and stereoseoselective synthesis of the compound.

Chemoenzymatic Synthesis combines the precision and selectivity of enzymatic reactions with the versatility of traditional chemical synthesis. Enzymes, as highly specific biocatalysts, can perform transformations (e.g., stereoselective bond formations, selective oxidations, glycosylations) that are challenging or impossible to achieve through purely chemical means. Examples include the enzymatic synthesis of L-carnosine using dipeptidases or glucose fatty acid esters using lipases. mdpi.comrsc.org For this compound, chemoenzymatic approaches could be particularly advantageous for:

Stereoselective formation of the β-lactone ring: This strained four-membered ring is a critical structural feature and its stereochemistry is crucial for biological activity.

Regio- and stereoselective glycosylation: The attachment of the β-glucopyranosyl moiety could be efficiently achieved using glycosyltransferases.

Selective chlorination: If chemical methods prove difficult, an enzymatic halogenase could be employed.

The integration of enzymatic steps into a synthetic route for this compound could lead to a more sustainable and efficient production method, potentially overcoming challenges associated with traditional multi-step chemical syntheses of such intricate molecules.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Belactin B and Related β-Lactones

While a dedicated total synthesis of this compound is not extensively documented, the synthetic approaches developed for other β-lactone natural products, such as Belactosin A and C, offer valuable insights into the methodologies applicable to compounds with similar structural motifs. β-Lactones are known for their inherent ring strain, which makes their formation and manipulation key challenges in synthesis. clockss.orgnih.gov

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials. nih.gov For a molecule as complex as this compound (CHClNO), a retrosynthetic approach would typically involve a series of disconnections to simplify the molecular architecture. Current time information in Bangalore, IN.

Given this compound's structure, key disconnections would likely target:

The β-lactone ring : This strained four-membered ring is often formed in the late stages of synthesis or via specific cyclization reactions. Its formation is critical for the core structure.

Amide linkages : The benzamide (B126) unit and the connection to the β-lactone-containing fragment suggest amide bond formation as a convergent synthetic step.

Glycosidic bond : The glucopyranosylamino moiety implies the need for stereoselective glycosylation or incorporation of a pre-formed sugar unit.

Quaternary carbons and stereocenters : this compound contains multiple stereocenters and a gem-dimethyl group, necessitating highly diastereoselective and enantioselective reactions.

A hypothetical retrosynthetic pathway might involve disconnecting the amide bond to separate the glucopyranosylamino-chlorobenzoyl fragment from the β-lactone-containing amino-oxobutyl fragment. Further disconnections would then focus on constructing these complex fragments from simpler precursors, with careful consideration of stereocontrol.

Key Methodologies in Total Synthesis (e.g., Tandem Mukaiyama Aldol-Lactonization for related compounds)

The synthesis of β-lactones, a central feature of this compound, often employs specialized methodologies to overcome the inherent ring strain and achieve high stereoselectivity. One prominent method is the Tandem Mukaiyama Aldol-Lactonization (TMAL) process. researchgate.netnih.govacs.orgnih.gov This methodology has been successfully applied in the enantioselective total synthesis of related β-lactone natural products, such as (-)-belactosin C. nih.gov

In the TMAL process, a Lewis acid-promoted Mukaiyama aldol (B89426) reaction is followed by an intramolecular lactonization, typically involving thiopyridylsilylketene acetals and various aldehydes. researchgate.netnih.govacs.org This sequence allows for the highly diastereoselective formation of β-lactones. For instance, in the synthesis of (-)-belactosin C, a double diastereoselective TMAL reaction with a dipeptide glyoxamide was employed, or an amide coupling of a dipeptide with a β-lactone carboxylic acid obtained via the TMAL process using a chiral silyl (B83357) ketene (B1206846) acetal. nih.gov

Other methodologies for β-lactone formation include:

N-Heterocyclic Carbene (NHC)-Promoted Asymmetric Cycloadditions : Chiral NHCs can catalyze the formal [2+2] cycloaddition of ketenes with aldehydes to generate stereodefined β-lactones with good yield and enantioselectivity. acs.orgbeilstein-journals.org

Enzymatic Synthesis : Recent advancements have identified enzyme pathways, such as those involving β-lactone synthetases (e.g., OleC, ObiF), that can catalyze the formation of the strained β-lactone ring from β-hydroxy acid substrates. nih.govwustl.eduwisc.edursc.org This offers a potentially cost-effective and stereoselective alternative to conventional chemical synthesis, which often requires multi-step processes at low temperatures with variable yields and stereochemical control. wustl.edu

Synthetic Derivatization and Analogue Preparation

Synthetic derivatization involves chemical modifications to a parent compound to explore its structure-activity relationships, improve physicochemical properties, or generate new chemical entities. researchgate.netdrug-dev.com For this compound, derivatization strategies would focus on modifying its key functional groups to create analogues.

Modification of the β-Lactone Moiety

The β-lactone ring is a highly reactive and versatile functional group due to its inherent ring strain. clockss.orgnih.gov Its reactivity primarily involves nucleophilic attack, leading to ring-opening reactions. clockss.orgnih.gov

Common modifications of the β-lactone moiety include:

Nucleophilic Ring Opening : Reaction with various nucleophiles can lead to either acyl C2-O1 or alkyl C4-O1 bond cleavage, yielding diverse products. For example, ring opening with amines can produce β-amino acid derivatives, while reaction with thiophenol sodium salt can yield β-chalcogenation products. nih.govacs.org

Hydrolysis : Mild hydrolysis of β-lactones can afford β-hydroxyl acids. nih.gov

Derivatization for Analysis : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), β-lactones can be derivatized (e.g., through silylation, acylation, or alkylation) to improve volatility, enhance detection, or facilitate structural elucidation. researchgate.netthieme-connect.com

Table 1: Representative β-Lactone Ring-Opening Reactions for Derivatization nih.govacs.org

Nucleophile (Example)Product Type (after ring opening)Cleavage Mode (C-O bond)Notes
Aminesβ-Amino acid derivativesAlkyl C4-O1 or Acyl C2-O1Stereodefined products possible
Water (Hydrolysis)β-Hydroxy acids-Mild conditions often used
Thiophenol sodium saltβ-Chalcogenation products-High yields reported
Grignard reagentsKetones/Alcohols-Can introduce carbon chains

Alterations to Other Key Functional Groups

Beyond the β-lactone, this compound contains several other functional groups that are amenable to chemical modification for analogue synthesis:

Amide Bonds : Amide linkages can be modified through hydrolysis to yield carboxylic acids and amines, or through transamidation reactions. Formation of new amide derivatives is a common strategy in drug discovery. nih.gov

Chlorine Atom on Benzamide : The chlorine atom on the benzamide ring could be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new aryl, alkenyl, or alkynyl substituents. wikipedia.org

Glucopyranosylamino Moiety : The sugar unit can be modified through selective acylation, alkylation, or deoxygenation. Enzymatic modifications or glycosylation reactions with different sugar donors could lead to novel glycosylated analogues.

Ketone and Tertiary Alcohol Precursors : The oxobutyl part of the structure, containing a ketone and adjacent to a tertiary alcohol, offers opportunities for reduction, oxidation, or Grignard additions to alter the carbon skeleton or introduce new functionalities.

These modifications, often combined with appropriate protecting group strategies, allow for the systematic exploration of the chemical space around the this compound scaffold.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry is a high-throughput technique used to efficiently generate large libraries of structurally diverse compounds by systematically combining various "building blocks." acs.orgacs.orgnih.govusc.edu This approach is particularly valuable for drug discovery, allowing for the rapid generation and screening of thousands to millions of molecules. acs.orgacs.orgnih.gov

For this compound, combinatorial chemistry could be employed to create libraries of analogues by:

Solid-Phase Synthesis (SPS) : This is a common approach in combinatorial chemistry, where compounds are synthesized on a solid support (e.g., polymer beads). acs.orgusc.edunih.gov The advantages include easy purification by filtration and the ability to use excess reagents to drive reactions to completion. usc.edu A "mix-and-split" synthesis strategy can be used to generate very large libraries. acs.orgusc.edu

Solution-Phase Synthesis : While less common for large libraries than solid-phase, solution-phase combinatorial methods can also be used, particularly for smaller, more focused libraries. acs.org

Building Block Diversification : By varying the precursors for the β-lactone moiety, the benzamide unit, and the glucopyranosylamino group, a diverse array of this compound analogues could be synthesized. For instance, different aldehydes and ketene acetals could be used in TMAL reactions to generate varied β-lactone scaffolds.

Enzymatic Combinatorial Synthesis : Emerging technologies involve using enzyme pathways to generate compound libraries. researchgate.net Given that this compound is a natural product, exploring enzymatic routes to create diversified β-lactone-containing fragments or to modify the existing structure could be a powerful combinatorial strategy. This approach leverages the high specificity and efficiency of enzymes. wustl.eduresearchgate.net

The application of combinatorial chemistry would enable the rapid synthesis of this compound analogues with modifications at different positions, allowing for a systematic study of how structural changes impact its inhibitory activity against serine carboxypeptidases and other biological targets.

Enzymatic Inhibition and Molecular Mechanism of Action Studies

Structure-Activity Relationship (SAR) Studies of Belactin B and Derivatives

Importance of the β-Lactone Ring for Inhibitory Activity

A key finding from SAR studies is the paramount importance of the β-lactone ring for the inhibitory activity of belactins. Derivatives of Belactin A, such as belactinic acid and belactinic acid methylester, which are ring-opened forms of the β-lactone, were found to largely lose their inhibitory activities against CP-Y. In contrast, N-acetyl belactin A, a derivative that retains the β-lactone moiety, maintained its inhibitory activity. This strongly suggests that the strained and reactive β-lactone ring acts as a crucial "warhead" for the enzyme inhibition. The β-lactone moiety of Belactin A has been confirmed to have a (2R,3S) absolute configuration, which is consistent with other β-lactone-containing inhibitors like ebelactones and esterastin.

The impact of the β-lactone ring on inhibitory activity is illustrated by the following data for Belactin A derivatives:

Compoundβ-Lactone RingInhibitory Activity Against CP-Y (Relative to Belactin A)
Belactin APresent100% (Reference)
N-acetyl belactin APresentRetained inhibitory activity
Belactinic acidAbsent (ring-opened)Most activity lost
Belactinic acid methylesterAbsent (ring-opened)Most activity lost

Mechanistic Investigations at the Molecular Level

Mechanistic investigations into the molecular interaction between belactins and CP-Y have revealed that these compounds act as non-competitive and slow-binding inhibitors. This suggests a more complex interaction than simple competitive binding at the active site. Belactins interact with CP-Y according to a one-complex model, leading to a conformational change within the enzyme. This conformational change has been observed in residues such as tryptophan or tyrosine within the CP-Y molecule. Such a mechanism, involving induced conformational changes and slow binding, implies a tight and persistent inhibition of the enzyme's catalytic activity, providing a deeper understanding of how this compound exerts its specific effects on serine carboxypeptidases. Further clarity on the molecular mechanism of CP-Y inhibition by belactins could be gained through techniques such as X-ray diffraction analysis of crystalline enzyme-inhibitor complexes.

Enzyme-Inhibitor Interaction Studies (e.g., Binding Thermodynamics, Kinetics)

This compound functions as a non-competitive and slow-binding type inhibitor of Carboxypeptidase Y (CP-Y). This classification indicates that this compound binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds, and that its binding and dissociation occur over a measurable timeframe, leading to a sustained inhibitory effect [2 from previous step]. The slow-binding characteristic suggests that the formation of the enzyme-inhibitor complex involves a conformational change or a multi-step binding process, rather than a simple rapid equilibrium [2 from previous step].

Quantitative analysis of its inhibitory potency against CP-Y has yielded a specific inhibition constant (Kᵢ). The Kᵢ value for this compound against CP-Y was determined to be 0.27 µM dynamic-biosensors.com. This value signifies the concentration of inhibitor required to achieve half of the maximal inhibition under specific assay conditions, providing a direct measure of its affinity for the enzyme.

Furthermore, studies have demonstrated the high specificity of this compound. It exhibits potent inhibitory activity solely towards CP-Y among various peptidases tested, and notably, it does not inhibit esterase or lipase (B570770) activities even at high concentrations (100 µg/ml) dynamic-biosensors.comsartorius.com. This selectivity underscores its potential as a targeted molecular probe for serine carboxypeptidases.

The molecular mechanism of CP-Y inhibition by this compound involves an interaction that follows a one-complex model, leading to a conformational change within the enzyme [2 from previous step]. This conformational alteration, potentially affecting residues such as tryptophan or tyrosine within the CP-Y molecule, is crucial for its inhibitory action [2 from previous step]. The β-lactone moiety within the structure of Belactin A (a closely related compound) has been identified as essential for its CP-Y inhibitory activity, suggesting a similar critical role for this functional group in this compound's mechanism [2 from previous step].

Table 1: Key Kinetic Parameters of this compound Inhibition

InhibitorTarget EnzymeInhibition TypeInhibition Constant (Kᵢ)Specificity
This compoundCarboxypeptidase Y (CP-Y)Non-competitive, Slow-binding0.27 µMHighly specific for CP-Y; no inhibition of esterase or lipase at 100 µg/ml dynamic-biosensors.comsartorius.com

Computational Modeling of this compound-Enzyme Complexes (e.g., Molecular Docking, Molecular Dynamics Simulations)

While experimental studies have provided significant insights into the enzymatic inhibition and molecular mechanism of this compound, detailed computational modeling studies, such as molecular docking and molecular dynamics simulations specifically focusing on this compound's interaction with Carboxypeptidase Y, have not been widely reported in the public domain.

However, the utility of computational methods in understanding enzyme-inhibitor complexes is well-established. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein (like CP-Y) to form a stable complex nih.govmdpi.com. It estimates the binding affinity and provides insights into the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex nih.govmdpi.com. Given that this compound induces conformational changes in CP-Y upon binding [2 from previous step], molecular docking could theoretically be used to explore potential binding poses and initial interaction sites.

Molecular dynamics (MD) simulations, a more computationally intensive technique, build upon docking results by simulating the time-dependent behavior of the atoms and molecules in a biological system nih.govmdpi.commdpi.comnih.gov. MD simulations can provide dynamic information about the protein-ligand complex, including conformational changes, flexibility of the binding site, and the stability of specific interactions over time nih.govmdpi.commdpi.com. For a slow-binding inhibitor like this compound, MD simulations could potentially elucidate the step-by-step process of its binding, the induced conformational changes in CP-Y, and the stability of the final enzyme-inhibitor complex. The importance of X-ray diffraction analysis of the crystalline complex of CP-Y and belactins has been noted as a crucial approach to clarify the molecular mechanism [2 from previous step], which would provide the necessary structural data for high-accuracy computational modeling.

The absence of publicly available specific computational studies on this compound highlights an area for future research to complement the existing experimental data, particularly given the known conformational changes induced by its binding to CP-Y.

Biological Activities in Preclinical Research Models Excluding Human Clinical Data

In Vitro Cellular and Biochemical Assays

Belactin B has been identified as a potent inhibitor of serine carboxypeptidases. Comprehensive studies in cell-free systems have demonstrated its direct engagement with carboxypeptidase Y (CP-Y), a well-known serine carboxypeptidase. The inhibition constants (Ki) for this compound against CP-Y have been quantitatively determined, showcasing its inhibitory potency. For this compound, the inhibition constant (Ki) against CP-Y was measured at 0.27 µM. nih.gov

Table 1: Inhibition Constants (Ki) of this compound Against Carboxypeptidase Y (CP-Y) in Cell-Free Systems

CompoundTarget EnzymeInhibition Constant (Ki)Unit
This compoundCarboxypeptidase Y0.27µM
Belactin ACarboxypeptidase Y0.14µM

While direct cell-based assays specifically detailing this compound's influence on broad cellular processes are not extensively documented in the provided search results, its primary function as an enzyme inhibitor suggests potential implications within a cellular context. This compound has been noted to exhibit low toxicity and no antimicrobial activities at concentrations of 100 micrograms/ml, suggesting a degree of selectivity in its biological effects within cellular environments. nih.gov

This compound's capacity to inhibit carboxypeptidase Y (CP-Y) is central to its enzyme activity modulation. Although the precise cellular implications of this inhibition beyond the direct enzymatic interaction require further detailed cell-based studies, the compound's specific inhibitory activity points to its potential to modulate cellular processes where CP-Y or similar serine carboxypeptidases play a role. The β-lactone moiety within this compound's structure has been identified as essential for its CP-Y inhibitory activity, indicating a critical structural feature for its biological function. tandfonline.com

Specific data on the impact of this compound on cellular pathways, as assessed through methods like gene reporter assays or detailed signaling assays, are not available in the provided research findings. Further research would be required to elucidate its effects on broader cellular signaling networks or gene expression patterns.

This compound's inhibitory profile has been compared with other β-lactone-containing inhibitors, such as ebelactones A, B, and esterastin. These comparisons highlight this compound's more specific inhibitory activities toward carboxypeptidase Y (CP-Y) among various peptidases. nih.gov This specificity distinguishes this compound from other β-lactone compounds, suggesting a unique interaction with its target enzyme.

Cell-Based Assays for Cellular Processes

In Vivo Non-Human Model Studies

Application in Model Organisms for Biological Activity Evaluation (e.g., Yeast Saccharomyces cerevisiae)

Studies on this compound's biological activity have extensively employed Saccharomyces cerevisiae (yeast) as a source for the target enzyme, carboxypeptidase Y (CP-Y) nih.govnih.govtandfonline.com. CP-Y, a well-characterized serine carboxypeptidase, is widely distributed in various organisms and serves as a crucial model for understanding peptidase inhibition tandfonline.com.

Research has demonstrated that this compound is a potent inhibitor of CP-Y. The inhibition constant (Ki) for this compound against CP-Y has been determined, indicating its high affinity for the enzyme.

Compound Target Enzyme Inhibition Constant (Ki)
This compound Carboxypeptidase Y 0.27 µM nih.gov

In contrast to its potent CP-Y inhibition, this compound has shown remarkable specificity. At concentrations up to 100 µg/ml, it does not exhibit inhibitory activity against other enzymes such as esterase or lipase (B570770) tandfonline.comnih.gov. Furthermore, no antimicrobial activities were observed for this compound at concentrations of 100 µg/ml nih.gov.

Elucidation of Biological Pathways Affected in Model Systems

The primary biological pathway affected by this compound in model systems is the proteolytic activity mediated by serine carboxypeptidases. Specifically, this compound targets and inhibits carboxypeptidase Y (CP-Y), an enzyme characterized by a catalytic triad (B1167595) involving serine, histidine, and aspartate residues tandfonline.com. This type of enzyme plays a role in various cellular processes by cleaving amino acids from the C-terminus of proteins and peptides tandfonline.com.

Detailed investigations into the mechanism of inhibition revealed that this compound, along with Belactin A, acts as a non-competitive and slow-binding inhibitor of CP-Y tandfonline.com. This interaction leads to a conformational change within the enzyme molecule, affecting residues such as tryptophan or tyrosine in CP-Y tandfonline.com. The β-lactone structure present in this compound is considered crucial for its inhibitory activity against serine carboxypeptidases tandfonline.com. The selective inhibition of CP-Y by this compound suggests its potential as a biochemical tool for studying the physiological roles of serine carboxypeptidases tandfonline.comtandfonline.com.

Advanced Research Applications and Chemical Biology Probes

Belactin B as a Research Tool for Serine Carboxypeptidases

This compound has been identified as a potent and specific inhibitor of serine carboxypeptidases, making it an important tool for studying this class of enzymes. Discovered in the fermentation broth of Saccharopolyspora sp., this compound exhibits more targeted inhibitory activity towards Carboxypeptidase Y (CP-Y) compared to other β-lactone-containing compounds like ebelactones and esterastin. Notably, it shows negligible inhibition of esterase or lipase (B570770) at concentrations of 100 micrograms/ml, highlighting its specificity. nih.gov This selectivity allows researchers to use this compound to probe the function of serine carboxypeptidases in complex biological systems with minimal off-target effects, facilitating the elucidation of their roles in various physiological and pathological processes.

The inhibitory activities of this compound and its related compound Belactin A against various enzymes are detailed below.

CompoundTarget EnzymeIC50 (µg/mL)Specificity Note
This compound Carboxypeptidase Y0.13More specific than ebelactones A and B
Belactin A Carboxypeptidase Y0.12No inhibition of esterase or lipase at 100 µg/mL
Ebelactone A Carboxypeptidase Y0.38Also inhibits esterase and lipase
Ebelactone B Carboxypeptidase Y0.22Also inhibits esterase and lipase

Chemical Genetics Approaches with this compound Analogues

Chemical genetics utilizes small molecules to modulate protein function, offering a powerful alternative to traditional genetic methods. The β-lactone scaffold of this compound is considered a "privileged structure" that is well-suited for the design of chemical probes for such approaches. google.comacs.org By synthesizing analogues of this compound, researchers can systematically investigate structure-activity relationships and develop highly selective probes to study specific serine hydrolases within a complex proteome. This strategy allows for the controlled perturbation of enzyme function to uncover its biological role and therapeutic significance.

Phenotypic screening involves testing large collections of compounds to identify molecules that induce a specific cellular or organismal phenotype without prior knowledge of the drug's target. This whole-cell approach is a powerful method for discovering first-in-class drugs and novel biological pathways. digitellinc.comwustl.edu While specific examples of large-scale phenotypic screens using a this compound-focused library are not prominent in the literature, the methodology is highly applicable. A chemical library of this compound analogues could be screened for various phenotypes, such as inhibition of cancer cell proliferation, modulation of inflammatory responses, or antimicrobial activity. Hits from such a screen would then serve as starting points for identifying the specific serine carboxypeptidase or other targets responsible for the observed effect.

A primary challenge following a successful phenotypic screen is identifying the molecular target of the active compound. This compound's covalent mode of inhibition makes its scaffold ideal for creating probes for target identification. Analogues of this compound can be modified with reporter tags (e.g., biotin or a fluorescent dye) to create affinity-based probes. These probes can be used in complex biological samples to covalently label their protein targets. The labeled proteins can then be isolated and identified using proteomic techniques, such as mass spectrometry.

Competitive activity-based protein profiling (ABPP) is a key technique for both target identification and validation. In this approach, a proteome is pre-incubated with an unlabeled inhibitor (like a this compound analogue) before treatment with a broad-spectrum β-lactone probe that has a reporter tag. mdpi.com The unlabeled inhibitor will compete for binding to its specific targets, preventing them from being labeled by the tagged probe. This reduction in signal allows for the identification of the specific enzymes targeted by the inhibitor. mdpi.com

Development of Bioconjugates and Activity-Based Probes (e.g., for Proteomics)

The development of activity-based probes (ABPs) is a cornerstone of modern chemical proteomics, allowing for the direct measurement of enzyme function in native biological systems. researchgate.netresearchgate.net The β-lactone ring in this compound serves as an effective "warhead" for an ABP, as it can covalently and irreversibly bind to the active-site serine of a target enzyme. google.comacs.org

An ABP based on the this compound scaffold would typically consist of three components:

Reactive Group (Warhead): The β-lactone ring, which covalently modifies the enzyme's active site.

Linker: A spacer that connects the warhead to a reporter tag.

Reporter Tag: A molecule used for detection and/or enrichment, such as:

A fluorophore (e.g., rhodamine) for in-gel fluorescence scanning. researchgate.net

Biotin for affinity purification of labeled proteins for subsequent identification by mass spectrometry. nih.gov

An alkyne or azide group for "click chemistry" ligation to a reporter tag.

The α-methylene-β-lactone scaffold, which is related to this compound, has been successfully used to create versatile probes that can react with multiple nucleophilic residues (Cys, Ser, Lys, Thr, Tyr) in live cells, demonstrating the broad utility of this chemical class in proteomics. Such probes enable global profiling of enzyme activities, and competitive profiling with these tools can reveal the selectivity of drug candidates against hundreds of enzymes simultaneously. researchgate.net

Applications in Chemoenzymatic Research and Biocatalysis

Chemoenzymatic synthesis and biocatalysis leverage the high selectivity of enzymes to perform challenging chemical transformations, offering environmentally benign alternatives to traditional synthetic chemistry. nih.gov While the specific chemoenzymatic synthesis of this compound is not detailed in available literature, the synthesis of the core β-lactone ring is an area of active research.

Scientists have discovered and characterized enzymatic pathways that can be harnessed to produce peptide β-lactone libraries. wustl.edu For instance, a five-enzyme biocatalytic pathway has been developed that can synthesize β-lactones from simple aldehyde precursors at room temperature, overcoming the challenges of conventional chemical synthesis which often requires complex, multi-step processes at very low temperatures. wustl.edu Other biocatalytic routes for lactone synthesis include Baeyer–Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) and the oxidative lactonisation of diols. nih.gov These enzymatic strategies provide a cost-effective and stereochemically controlled means of producing the β-lactone scaffold, which could potentially be adapted for the synthesis of this compound or its analogues for use in the research applications described above.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Belactin B Analogues from Natural Sources

This compound, a natural product isolated from the fermentation broth of Saccharopolyspora sp. MK19-42F6 (also known as Streptomyces erythraeus), belongs to a class of β-lactone-containing serine carboxypeptidase inhibitors tandfonline.commdpi.comtandfonline.compreprints.org. Natural products remain an invaluable reservoir for discovering novel chemical entities with diverse biological activities mdpi.compreprints.org. A key future direction involves the comprehensive exploration of undiscovered this compound analogues from various natural sources. This includes intensified bioprospecting efforts targeting diverse microbial strains, including other Saccharopolyspora and Streptomyces species, as well as fungi, plants, and marine invertebrates, which are known to produce structurally complex and biologically active compounds mdpi.compreprints.org.

Advanced screening techniques, coupled with sophisticated dereplication strategies (e.g., high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy), will be crucial in identifying new analogues and distinguishing them from known compounds. Genetic manipulation of the producing microorganisms could also be explored to induce the biosynthesis of novel or modified this compound derivatives, potentially leading to compounds with enhanced potency or altered specificity. Such efforts aim to uncover a broader spectrum of this compound-related compounds, each potentially possessing unique inhibitory profiles or improved pharmacological characteristics.

Rational Design of Novel this compound-Inspired Inhibitors

The β-lactone ring is a critical structural motif for the inhibitory activity of this compound against serine carboxypeptidases, particularly carboxypeptidase Y (CP-Y) tandfonline.comresearchgate.net. Rational design approaches represent a promising avenue for developing novel inhibitors inspired by the this compound scaffold. This involves a deep understanding of the structure-activity relationships (SAR) of this compound and its derivatives tandfonline.com. Researchers can leverage computational chemistry techniques, such as molecular docking and dynamics simulations, to predict how modifications to the this compound structure might affect its binding affinity and selectivity for target enzymes nih.govfrontiersin.orgresearchgate.netrsc.orgrsc.org.

Specific strategies for rational design could include:

Scaffold hopping : Designing new chemical scaffolds that mimic the key pharmacophoric features of this compound, while potentially offering improved stability or synthetic accessibility.

Fragment-based drug discovery (FBDD) : Identifying small molecular fragments that bind to critical regions of the serine carboxypeptidase active site, which can then be grown or linked to create more potent inhibitors inspired by this compound's mechanism.

Targeting allosteric sites : Moving beyond the active site to design inhibitors that bind to allosteric pockets on the enzyme, potentially leading to novel mechanisms of inhibition and improved selectivity.

Structure-guided modifications : Utilizing crystallographic or cryo-electron microscopy data of this compound-enzyme complexes (if available) to precisely guide chemical modifications that enhance interactions with the target, thereby improving potency and specificity.

These rational design efforts aim to create synthetic or semi-synthetic compounds that retain or surpass the desirable inhibitory properties of natural this compound, while addressing any limitations related to its natural origin.

Systems Biology Approaches to Understand this compound's Broader Biological Impact

While this compound is known as a serine carboxypeptidase inhibitor, particularly of CP-Y tandfonline.comtandfonline.com, a systems biology approach can provide a more holistic understanding of its broader biological impact. This involves studying the compound's effects within the context of complex biological networks rather than focusing solely on isolated targets.

Future research could employ various omics technologies:

Proteomics : Analyzing global protein expression changes and post-translational modifications in response to this compound treatment to identify both direct and indirect protein targets and affected pathways.

Metabolomics : Investigating alterations in cellular metabolite profiles to understand how this compound influences metabolic pathways.

Transcriptomics : Assessing changes in gene expression patterns to reveal transcriptional responses and regulatory networks modulated by this compound.

Integrating data from these omics approaches with network analysis and computational modeling can help elucidate the intricate cellular pathways affected by this compound, identify potential off-target effects, and uncover previously unrecognized physiological roles of the enzymes it inhibits. This comprehensive view can reveal novel biological insights and potential therapeutic avenues for this compound or its derivatives.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Virtual Screening and Compound Prioritization : AI algorithms can rapidly screen vast chemical libraries, including both natural product databases and synthetic compound collections, to identify potential this compound analogues or novel inhibitors with desired properties. This can significantly reduce the time and cost associated with traditional high-throughput screening mdpi.commednexus.orgresearchgate.netroche.comnih.gov.

Predictive Modeling : ML models can be trained on existing data to predict various properties of this compound and its potential derivatives, such as target binding affinity, selectivity, and pharmacokinetic parameters. This predictive capability can guide the synthesis of new compounds by focusing on those with the highest likelihood of success mdpi.commednexus.orgresearchgate.netroche.comnih.gov.

De Novo Design : Generative AI models can be employed to design entirely novel chemical structures that are inspired by this compound's core features but optimized for specific inhibitory profiles or improved properties mdpi.comroche.com. These models can propose diverse molecular architectures that might not be conceived through traditional medicinal chemistry approaches.

Structure-Activity Relationship (SAR) Elucidation : ML techniques can analyze complex SAR data to uncover subtle relationships between chemical structure and biological activity, which might be difficult to discern manually. This can provide deeper insights into the molecular determinants of this compound's inhibitory action mdpi.comresearchgate.net.

Natural Product Discovery and Biosynthesis : AI can assist in analyzing genomic data from microorganisms to predict novel biosynthetic pathways for this compound and its analogues, potentially leading to the discovery of new natural sources or enabling engineered biosynthesis for scalable production mdpi.compreprints.org.

By integrating AI and ML, researchers can streamline the discovery and optimization process for this compound-related compounds, leading to more efficient and targeted research efforts.

Q & A

Q. How can computational chemistry enhance structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Approach :
  • Generate 3D QSAR models using CoMFA/CoMSIA.
  • Perform molecular dynamics simulations to predict binding poses.
  • Prioritize synthetic targets with Pareto optimization (balancing potency and solubility) .

Research Dissemination & Collaboration

Q. What standards ensure reproducibility when publishing this compound research?

  • Methodological Approach :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Deposit raw spectra in repositories (e.g., Zenodo) and provide detailed synthetic procedures in supplementary materials .

Q. How can interdisciplinary teams address this compound’s translational challenges?

  • Methodological Approach :
  • Establish cross-functional workflows (e.g., chemists + pharmacologists + data scientists).
  • Use collaborative platforms (e.g., LabArchives) for real-time data sharing.
  • Conduct regular peer reviews to align methodologies and interpret findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.